molecular formula C11H15Cl2N3 B3096003 N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride CAS No. 1269393-72-7

N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B3096003
CAS No.: 1269393-72-7
M. Wt: 260.16
InChI Key: LASVTNFAEAPCBN-UHFFFAOYSA-N
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Description

Historical Context of Pyrazole-Based Compounds in Medicinal Chemistry

Pyrazole derivatives have been pivotal in drug development since the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. Early applications focused on anti-inflammatory agents, exemplified by celecoxib, a cyclooxygenase-2 (COX-2) inhibitor that revolutionized arthritis treatment by selectively targeting inflammatory prostaglandins. The pyrazole ring’s ability to engage in hydrogen bonding and π-π stacking interactions made it a versatile scaffold for enzyme inhibition.

In the 21st century, pyrazole-based drugs expanded into oncology and neurology. For instance, pirtobrutinib (2023), a tetra-substituted pyrazole, inhibits Bruton’s tyrosine kinase to treat ibrutinib-resistant lymphomas. Similarly, zavegepant (2023), an indazole derivative, antagonizes calcitonin gene-related peptide receptors for migraine relief. These advancements underscore pyrazole’s adaptability in addressing diverse therapeutic targets.

Compound Name Molecular Formula Therapeutic Target Approval Year
Celecoxib C₁₇H₁₄N₃O₂S COX-2 1998
Pirtobrutinib C₂₅H₂₇N₇O₂ Bruton’s tyrosine kinase 2023
Zavegepant C₁₉H₁₈F₂N₆O CGRP receptor 2023

Significance of Structural Hybridization in Modern Drug Discovery

Structural hybridization merges distinct pharmacophores to enhance efficacy and reduce off-target effects. This compound exemplifies this approach by combining pyrazole’s heterocyclic rigidity with phenylmethylamine’s conformational flexibility. The dihydrochloride salt improves bioavailability, a critical factor for orally administered therapeutics targeting intracellular enzymes like SGLT1.

Recent hybrids, such as pralsetinib (2020), integrate pyrazole with pyrimidine to inhibit rearranged during transfection (RET) kinases in lung cancer. Similarly, darolutamide (2019) employs dual pyrazole units to antagonize androgen receptors in prostate cancer. These cases demonstrate that hybridization amplifies target selectivity while mitigating metabolic degradation.

Rationale for Targeting SGLT1 Inhibition Pathways

Sodium-glucose cotransporter 1 (SGLT1) mediates glucose absorption in the intestine and kidneys, making it a therapeutic target for diabetes and metabolic syndrome. This compound’s design leverages pyrazole’s capacity to bind polar active sites and the amine’s potential to mimic glucose’s hydroxyl interactions. The dihydrochloride formulation enhances solubility, facilitating transport across intestinal epithelia for systemic action.

Comparative studies of SGLT inhibitors suggest that aromatic nitrogen heterocycles improve binding affinity over traditional O-glucoside analogs. For example, the pyrazole ring in this compound may form hydrogen bonds with SGLT1’s glutamine residues, while the phenyl group stabilizes hydrophobic subpocket interactions. This dual engagement strategy mirrors the success of canagliflozin, an SGLT2 inhibitor with a thiophene core.

Properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-12-9-10-5-2-3-6-11(10)14-8-4-7-13-14;;/h2-8,12H,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASVTNFAEAPCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1N2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves the reaction of N-methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its applications in drug design are notable due to the following properties:

  • Biological Activity : Preliminary studies indicate that this compound exhibits significant anti-inflammatory effects and has potential as an analgesic and anti-cancer agent. The presence of the pyrazole moiety is often associated with diverse pharmacological effects, making it a candidate for further exploration in treating various conditions.
  • Neurotransmitter Modulation : Interaction studies suggest that this compound can interact with receptors and enzymes involved in neurotransmission, potentially altering signaling pathways. This property positions it as a candidate for research into neurological disorders.

Coordination Chemistry and Catalysis

In coordination chemistry, this compound acts as a ligand in palladium complexes:

  • Palladium Complex Formation : The compound coordinates with palladium ions to form NNN pincer complexes, which exhibit promising catalytic activity in various reactions. These complexes can be utilized in cross-coupling reactions essential for organic synthesis.

Synthesis of Imidazole-Based Drugs

The compound is also valuable in synthesizing imidazole derivatives, which play a crucial role in drug design due to their diverse biological activities:

  • Antimicrobial and Antifungal Properties : Imidazole-containing compounds derived from this compound have been shown to possess antimicrobial and antifungal properties, making them useful in developing new therapeutic agents.

Anti-inflammatory Research

Studies are underway to evaluate its efficacy as an anti-inflammatory agent through clinical trials targeting conditions like arthritis.

Neuropharmacology

Research is being conducted to explore its effects on neurotransmitter systems, particularly concerning anxiety and depression treatments.

Catalytic Applications

Investigations into its use as a catalyst in organic synthesis are promising, particularly in developing new methodologies for chemical transformations.

Mechanism of Action

The mechanism of action of N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a) Heterocycle Substitution

  • Pyrazole vs. Triazole/Imidazole: Pyrazole (two adjacent N atoms) offers distinct electronic properties compared to triazole (three N atoms in a row) or imidazole (two non-adjacent N atoms). Triazoles, being more electron-deficient, may exhibit stronger binding to metal ions or π-acidic receptors .
  • Ortho vs. This could influence binding kinetics in receptor-ligand interactions .

b) Physicochemical Properties

  • Solubility: The dihydrochloride salt form enhances aqueous solubility compared to non-salt analogs like (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride .

Research Implications

The structural nuances of these compounds highlight their versatility in drug discovery. For example:

  • Ortho-pyrazole derivatives may be preferred for rigid, site-specific interactions.
  • Imidazole/chloro-substituted analogs could be optimized for antimicrobial activity due to enhanced lipophilicity .
  • Para-pyrazole isomers (e.g., HC-4193) might serve as back-up candidates with improved synthetic yields .

Biological Activity

N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly in the context of anti-inflammatory and anticancer properties.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula: C11_{11}H13_{13}Cl2_{2}N3_{3}
  • Molecular Weight: Approximately 227.14 g/mol
  • CAS Number: 1269393-72-7
  • IUPAC Name: N-methyl-1-(2-pyrazol-1-ylphenyl)methanamine; dihydrochloride

The compound features a pyrazole ring attached to a phenyl group, linked to a methanamine moiety, which is significant for its biological activity .

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring: Utilizing appropriate precursors to synthesize the pyrazole structure.
  • Amine Substitution: The introduction of the methanamine group through nucleophilic substitution.
  • Salt Formation: Conversion into dihydrochloride form for stability and solubility.

This synthetic route allows for the production of high-purity compound suitable for biological testing .

Anti-inflammatory Properties

Recent studies have indicated that this compound exhibits significant anti-inflammatory activity. The presence of the pyrazole moiety is associated with modulation of inflammatory pathways, particularly by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha .

Case Study:
In vitro studies demonstrated that this compound inhibited LPS-induced TNF-alpha release in macrophages, showcasing its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF70.01Apoptosis induction
A54926Growth inhibition
HepG254.25Cell cycle arrest

These findings suggest that this compound may act through multiple mechanisms, including apoptosis and cell cycle modulation .

Interaction Studies

Interaction studies have revealed that this compound can bind to various receptors involved in neurotransmission, influencing signaling pathways associated with pain and inflammation. This interaction profile positions it as a candidate for further pharmacological exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride, and what methodological considerations are critical for yield optimization?

  • Answer: The compound can be synthesized via Mannich reactions or nucleophilic substitution, leveraging intermediates like pyrazole-containing aryl halides. For example, the Mannich reaction of amines with formaldehyde and substituted pyrazoles (as in ) is a viable route. Key considerations include:

  • Temperature control (0–5°C for imine intermediate stabilization).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Purification via recrystallization or column chromatography to isolate the dihydrochloride salt.
  • Yield optimization requires stoichiometric balancing of the amine and formaldehyde equivalents, with HCl gas introduced for salt formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Answer:

  • 1H/13C NMR : Confirms the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methylamine groups (δ 2.2–2.8 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ peak).
  • FT-IR : Identifies N-H stretches (≈3300 cm⁻¹) and aromatic C=C bonds (≈1600 cm⁻¹).
  • Elemental analysis ensures correct stoichiometry of the dihydrochloride salt .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 respirators (US) or EN 143-compliant masks (EU) if aerosolization occurs .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Spill management : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for cleanup .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this dihydrochloride salt?

  • Answer:

  • SHELXL refinement ( ) is ideal for high-resolution data, particularly for hydrogen bonding networks between the amine and chloride ions.
  • Challenges include crystal twinning due to ionic interactions; mitigate via slow evaporation crystallization (e.g., methanol/water mixtures).
  • Use Hirshfeld surface analysis to map intermolecular interactions, critical for understanding salt stability .

Q. What strategies address contradictory data in solubility and stability studies for this compound?

  • Answer:

  • Controlled stability assays : Monitor decomposition under varying pH (2–12), temperature (4–40°C), and humidity (10–90% RH) using HPLC.
  • Statistical modeling : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., residual solvents).
  • Cross-validate solubility via shake-flask (aqueous/organic phases) and dynamic light scattering (nanoparticle tracking) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the pyrazole and methylamine moieties?

  • Answer:

  • Analog synthesis : Modify pyrazole substituents (e.g., 3,5-dimethyl vs. halogenated) and amine alkyl chain length.
  • In vitro assays : Test against target receptors (e.g., kinase inhibition) with IC50 determination.
  • Computational docking : Use AutoDock Vina to predict binding affinities, correlating with experimental data .

Q. What methodologies are recommended for detecting trace impurities in synthesized batches?

  • Answer:

  • HPLC-DAD/ELSD : Employ C18 columns (gradient elution: 0.1% TFA in acetonitrile/water) to separate impurities.
  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., dehydrohalogenation byproducts).
  • QbD principles : Optimize reaction parameters (e.g., catalyst loading) using DoE (Design of Experiments) to minimize impurities .

Methodological Notes

  • Crystallography : Prioritize synchrotron sources for high-resolution data collection if crystals are small (<0.1 mm) .
  • Toxicity screening : Use zebrafish embryos (OECD TG 236) for preliminary ecotoxicity profiling if mammalian cell data are unavailable .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
Reactant of Route 2
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N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.